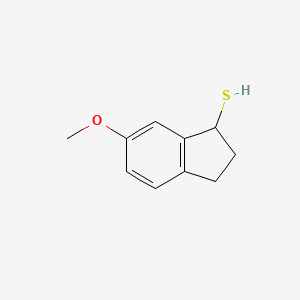

6-methoxy-2,3-dihydro-1H-indene-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12OS |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

6-methoxy-2,3-dihydro-1H-indene-1-thiol |

InChI |

InChI=1S/C10H12OS/c1-11-8-4-2-7-3-5-10(12)9(7)6-8/h2,4,6,10,12H,3,5H2,1H3 |

InChI Key |

OZRXAVCYCZRMKI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC2S)C=C1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 6 Methoxy 2,3 Dihydro 1h Indene 1 Thiol and Its Derivatives

Thiol-Ene and Thiol-Yne Click Chemistry for Indene (B144670) Functionalization

The functionalization of indene scaffolds, such as that in 6-methoxy-2,3-dihydro-1H-indene-1-thiol, can be efficiently achieved using thiol-ene and thiol-yne "click" chemistry. These reactions involve the addition of a thiol group across a carbon-carbon double (ene) or triple (yne) bond to form a stable thioether linkage. wikipedia.orgimperial.edu This methodology is prized for its high yields, stereoselectivity, rapid reaction rates, and powerful thermodynamic driving force. wikipedia.org The hydrothiolation of alkenes can proceed through different mechanistic pathways, including radical-mediated routes and catalyzed additions involving acids, bases, or nucleophiles. rsc.org Depending on the reaction conditions, the addition of two equivalents of a thiol to an alkyne can occur, first yielding a vinyl sulfide (B99878), which can then undergo a second addition. thieme-connect.deacs.org This versatility allows for precise modification of the indene core, enabling the synthesis of a diverse range of derivatives.

Mechanistic Elucidation of Radical Thiol-Ene Additions

The initiation of the radical thiol-ene reaction involves the generation of a thiyl radical (RS•) from the thiol. wikipedia.orgfiveable.me This can be achieved through photochemical or thermal methods. thieme-connect.deresearchgate.net

Photochemical Initiation: This is a common and efficient method where UV light, visible light, or even sunlight is used, often in conjunction with a photoinitiator. wikipedia.orgthieme-connect.deacs.org The photoinitiator absorbs light and generates radicals that abstract a hydrogen atom from the thiol (like this compound) to form the crucial thiyl radical. rsc.orgthieme-connect.de Common initiators include 2,2-dimethoxy-1,2-diphenylethan-1-one for UV initiation and phosphine (B1218219) oxides for visible-light initiation. thieme-connect.de Photochemical initiation offers excellent spatial and temporal control over the reaction. wikipedia.orgnih.gov An induction period is sometimes observed as the initial radicals are generated by light soaking before the main chain reaction begins. nih.govacs.org

Thermal Initiation: Heat can also be used to initiate the reaction, typically with a thermal initiator like 2,2'-azobisisobutyronitrile (AIBN), which decomposes upon heating to form radicals. wikipedia.orgnih.gov In some cases, a spontaneous or self-initiated polymerization can occur where dissolved atmospheric oxygen reacts with the thiol to produce the initiating thiyl radicals. rsc.org The tendency for this self-initiation is influenced by the polarization of the S-H bond; electron-withdrawing groups on the thiol can facilitate this process. rsc.org While thermal initiation is effective, photochemical methods are often preferred for their higher efficiency and shorter reaction times. acs.org

| Initiation Method | Description | Typical Conditions | Advantages | Limitations |

| Photochemical | Uses light (e.g., UV, visible) to generate radicals, often with a photoinitiator. thieme-connect.de | UV (365-405 nm) or visible light, room temperature. wikipedia.org | High efficiency, rapid, spatial/temporal control. acs.orgnih.gov | Limited by light penetration in opaque systems. nih.gov |

| Thermal | Uses heat to decompose a thermal initiator (e.g., AIBN) into radicals. wikipedia.org | 50-70 °C for AIBN. nih.gov | Useful for opaque or bulk systems. | Requires elevated temperatures, less control. nih.gov |

| Redox | Uses a redox couple (e.g., peroxide and an amine) to generate radicals at ambient temperature. nih.gov | Room temperature. | Ambient temperature initiation. | Less commonly used than photo/thermal methods. nih.gov |

| Self-Initiated | Spontaneous reaction initiated by oxidation of the thiol by atmospheric oxygen. rsc.org | Ambient conditions, presence of air. | No external initiator needed. | Can be unpredictable, depends on thiol structure. rsc.org |

Once the thiyl radical is formed, the reaction proceeds via a two-step propagation cycle. wikipedia.orgnih.gov

Propagation (Radical Addition): The thiyl radical adds to the carbon-carbon double bond of the 'ene'. This addition is typically anti-Markovnikov, meaning the sulfur atom attaches to the less substituted carbon, forming a more stable carbon-centered radical intermediate. wikipedia.orgthieme-connect.denih.gov

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step regenerates a thiyl radical and forms the final thioether product. wikipedia.orgthieme-connect.defiveable.me The new thiyl radical can then participate in another propagation step, continuing the chain reaction. nih.gov

A key feature of the radical thiol-ene reaction is its high regioselectivity. The addition of the thiyl radical to the alkene proceeds via an anti-Markovnikov pathway. wikipedia.orgthieme-connect.deacsgcipr.org This selectivity is driven by the formation of the more stable carbon-centered radical intermediate during the propagation step. nih.gov For terminal alkenes, this means the sulfur atom adds to the terminal carbon.

While intermolecular reactions are highly regioselective, the outcomes of intramolecular thiol-ene reactions can be more complex and difficult to predict. nih.gov In such cases, both exo and endo cyclization pathways may be possible, and the product distribution depends on factors like the relative stability of the resulting radical intermediates and the reaction conditions (kinetic vs. thermodynamic control). wikipedia.orgnih.gov

The stereochemistry of the final product can also be influenced by the reaction. The radical addition mechanism can allow for the isomerization of alkenes. wikipedia.org The initial addition of the thiyl radical to a C=C bond converts it to a C-C single bond, around which free rotation can occur. When the reverse reaction happens, or during the subsequent chain transfer step, the stereochemistry of the double bond can be altered, potentially leading to cis-trans isomerization. wikipedia.org

Nucleophilic Michael Addition Pathways Involving Thiolates

As an alternative to the radical pathway, the thiol-ene reaction can proceed through a nucleophilic Michael addition mechanism. wikipedia.org This pathway is typically employed when the alkene is electron-deficient, such as in acrylates, vinyl sulfones, or maleimides. nih.govacsgcipr.orgnsf.gov The reaction is catalyzed by a base or a nucleophile. wikipedia.orgrsc.org

In the base-catalyzed mechanism, a base abstracts the acidic proton from the thiol (e.g., this compound) to form a highly nucleophilic thiolate anion (RS⁻). nsf.govresearchgate.net This thiolate then acts as the nucleophile in a 1,4-conjugate addition to the electron-poor alkene. acsgcipr.org The resulting enolate intermediate is then protonated, often by another thiol molecule, to yield the final thioether product and regenerate the thiolate catalyst. nsf.govresearchgate.net

Alternatively, a nucleophilic catalyst, such as a tertiary amine or phosphine, can initiate the reaction. rsc.orgresearchgate.net The nucleophile first adds to the alkene, generating a zwitterionic enolate, which then deprotonates the thiol to form the reactive thiolate anion, which proceeds to add to the alkene. nsf.govresearchgate.net This pathway is highly efficient, insensitive to oxygen, and can be performed under mild conditions, making it a powerful tool for bioconjugation and polymer functionalization. rsc.orgresearchgate.net

| Feature | Radical Thiol-Ene Addition | Nucleophilic Thiol-Michael Addition |

| Mechanism | Free-radical chain reaction. wikipedia.org | Anionic conjugate addition. wikipedia.org |

| 'Ene' Substrate | Electron-rich or unactivated alkenes (e.g., vinyl ethers, norbornenes). thieme-connect.denih.gov | Electron-deficient alkenes (e.g., acrylates, maleimides). nih.govacsgcipr.org |

| Initiation/Catalysis | UV light, heat, or radical initiators. wikipedia.org | Base or nucleophilic catalysts (e.g., amines, phosphines). wikipedia.orgrsc.org |

| Key Intermediate | Thiyl radical (RS•) and carbon-centered radical. fiveable.me | Thiolate anion (RS⁻) and enolate intermediate. nsf.govresearchgate.net |

| Regioselectivity | Anti-Markovnikov addition. wikipedia.org | 1,4-Conjugate addition. acsgcipr.org |

| Oxygen Sensitivity | Can be sensitive, though less so than other radical polymerizations. acs.org | Insensitive to oxygen. researchgate.net |

Kinetic and Thermodynamic Aspects of Thiol-Ene Reactivity

When kP ≪ kCT (propagation is rate-limiting), the reaction is first-order with respect to the alkene concentration. This is common for less reactive alkenes. wikipedia.org

When kP ≫ kCT (chain transfer is rate-limiting), the reaction is first-order with respect to the thiol concentration. This occurs with highly reactive alkenes. wikipedia.org

When kP ≈ kCT , the reaction is half-order with respect to both the thiol and alkene concentrations. wikipedia.orgacs.org

The structure of the alkene has a profound impact on these rates. Electron-rich alkenes generally react faster in radical additions because the electrophilic thiyl radical adds more readily. acs.orgacs.org Computational studies have determined the activation barriers and reaction enthalpies for various thiol-ene systems, providing a quantitative basis for predicting reactivity. acs.orgnih.gov

Thermodynamically, the addition of a thiol to a terminal alkene is an exothermic process, with reaction enthalpies (ΔH°) typically around -19 kcal/mol, providing a strong driving force for the reaction. acs.org The table below summarizes computed thermodynamic and kinetic parameters for the reaction of methyl mercaptan with various alkenes, illustrating the influence of alkene structure on reactivity.

| Alkene | ΔH° (kcal/mol) | ΔG° (kcal/mol) | ΔH‡ (Propagation) (kcal/mol) | ΔH‡ (Chain Transfer) (kcal/mol) |

| Norbornene | -25.4 | -13.3 | 1.3 | 6.7 |

| Methyl vinyl ether | -23.0 | -11.0 | 2.5 | 5.3 |

| Styrene | -19.9 | -8.5 | 2.1 | 8.8 |

| Propene | -19.1 | -7.5 | 4.8 | 6.8 |

| Methyl acrylate | -20.6 | -8.7 | 4.2 | 4.3 |

| Acrylonitrile | -20.8 | -9.2 | 5.2 | 3.8 |

Data adapted from computational studies at the CBS-QB3 level for the reaction with methyl mercaptan, representing general trends in thiol-ene reactivity. acs.orgacs.org

Nucleophilic Reactivity and Derivatization of the Thiol Group

The thiol (-SH) group is a potent nucleophile, particularly in its deprotonated thiolate (S⁻) form. This inherent reactivity is the basis for a variety of derivatization strategies targeting the sulfur atom in this compound.

Selective Alkylation Reactions of the Sulfhydryl Moiety

The S-alkylation of thiols is a fundamental and efficient method for the formation of thioethers (sulfides). jmaterenvironsci.com For this compound, this reaction proceeds by nucleophilic attack of the sulfur atom on an electrophilic carbon of an alkylating agent. The reaction is typically conducted in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.

Commonly, alkyl halides (R-X, where X = Cl, Br, I) are employed as alkylating agents. jmaterenvironsci.com The reaction follows an SN2 mechanism, where the thiolate attacks the carbon atom bearing the leaving group. The choice of base and solvent can be critical, with systems ranging from strong bases like sodium hydride in aprotic solvents to milder conditions using potassium carbonate in polar solvents. researchgate.net Green chemistry approaches have also been developed, utilizing water as a solvent or employing phase-transfer catalysts. jmaterenvironsci.comresearchgate.net

| Alkylating Agent | Product Class | Typical Base |

| Methyl Iodide (CH₃I) | Methyl Thioether | K₂CO₃, NaH |

| Benzyl Bromide (BnBr) | Benzyl Thioether | Et₃N, TBAOH |

| Allyl Chloride | Allyl Thioether | K₂CO₃ |

| Propargyl Bromide | Propargyl Thioether | NaH |

This interactive table summarizes common alkylating agents and bases for the S-alkylation of thiols.

Recent advancements include the use of alcohols as alkylating agents in dehydrative coupling reactions, often catalyzed by alkyl halides, providing a more environmentally benign alternative to traditional methods. rsc.org Lithium catalysts have also been shown to enable the chemoselective alkylation of thiols with secondary and tertiary alcohols. nih.gov

Oxidative Dimerization to Disulfides and Thiol-Disulfide Exchange Reactions

Thiols are susceptible to oxidation, most commonly forming disulfides (RSSR). The oxidative dimerization of this compound would yield bis(6-methoxy-2,3-dihydro-1H-inden-1-yl) disulfide. This transformation can be achieved using a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, or iodine. Visible-light-promoted, catalyst-free methods for the self-coupling of thiols to disulfides in an ambient atmosphere represent a modern, sustainable approach. nih.gov

Once formed, the disulfide can participate in thiol-disulfide exchange reactions. This is a reversible process where a thiolate anion attacks one of the sulfur atoms of a disulfide bond, cleaving the S-S bond and forming a new disulfide and a new thiolate. evitachem.com This exchange is a key process in biochemistry, for example, in protein folding, and is mechanistically analogous to an SN2 reaction at the sulfur atom.

The equilibrium of the exchange reaction is dictated by the relative concentrations and redox potentials of the participating thiols and disulfides. This reactivity allows for the formation of mixed disulfides if the initial disulfide reacts with a different thiol.

Electrophilic and Radical Reactivity on the Methoxy-Substituted Indene Core

The aromatic ring of the indene core is subject to electrophilic substitution reactions. The reactivity and regioselectivity of these reactions are strongly influenced by the attached methoxy (B1213986) (-OCH₃) group. The methoxy group is a powerful activating group due to its ability to donate electron density to the aromatic ring via resonance. This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene (B151609) itself.

The resonance donation is most pronounced at the ortho and para positions relative to the methoxy group. Consequently, the methoxy group is a strong ortho, para-director. In the case of this compound, the positions available for substitution on the aromatic ring are C4, C5, and C7. The methoxy group at C6 will direct incoming electrophiles primarily to the C5 and C7 positions.

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 5-Nitro- and 7-Nitro- derivatives |

| Halogenation | Br⁺, Cl⁺ | 5-Bromo- and 7-Bromo- derivatives |

| Friedel-Crafts Acylation | R-C=O⁺ | 5-Acyl- and 7-Acyl- derivatives |

| Friedel-Crafts Alkylation | R⁺ | 5-Alkyl- and 7-Alkyl- derivatives |

This interactive table outlines predictable outcomes for electrophilic aromatic substitution on the 6-methoxyindene core.

While less commonly studied for this specific system, the benzylic C-H bonds of the dihydroindene core could potentially be susceptible to radical abstraction under appropriate conditions, leading to functionalization at these sites.

Transition Metal-Catalyzed Transformations Involving this compound

The structural motifs within this compound, namely the sulfur atom and the indene framework, can participate in a range of transition metal-catalyzed reactions.

Gold(I)-Catalyzed Cyclization and Rearrangement Processes

Homogeneous gold catalysis is a powerful tool for the activation of C-C multiple bonds, particularly alkynes. beilstein-journals.orgbeilstein-journals.org While this compound itself is saturated, its derivatives or precursors containing alkyne functionalities are excellent substrates for gold(I)-catalyzed transformations.

Research has shown that o-(alkynyl)styrenes substituted with a thio-aryl group can undergo a gold(I)-catalyzed cascade reaction to form complex polycyclic structures like indeno[1,2-b]thiochromenes. nih.gov The mechanism involves the π-activation of the alkyne by the gold(I) catalyst, followed by a 5-endo-dig cyclization. nih.gov This generates a key cyclopropyl (B3062369) gold carbene intermediate, which then undergoes further rearrangement and intramolecular attack by the thio-aryl ring to yield the final product. nih.gov The thiol moiety in a derivative of this compound could act as the internal nucleophile in similar gold-catalyzed cyclization or addition reactions. nih.gov

| Gold(I) Catalyst Precursor | Co-catalyst/Additive | Reaction Type |

| IPrAuCl | AgNTf₂ | Enyne Cycloisomerization |

| PPh₃AuCl | AgOTf | Cycloaddition |

| (S)-DM-SEGPHOS(AuCl)₂ | AgOTs | Enantioselective Cascade |

This interactive table lists representative gold(I) catalytic systems used in related transformations. nih.govmdpi.com

Rhodium-Catalyzed Asymmetric Additions to Indenes

Rhodium catalysts are widely used in asymmetric synthesis, including reactions involving indene scaffolds. acs.org While the target molecule is a dihydroindene, its unsaturated precursor, 6-methoxy-1H-indene, or derivatives thereof, could be substrates for rhodium-catalyzed asymmetric additions.

For instance, rhodium-catalyzed asymmetric hydroarylation of allenes tethered to an aromatic ring has been developed to produce α-chiral benzocycles. nih.gov A proposed mechanism involves the generation of a rhodium(III) hydride complex, which undergoes hydrometallation of the allene, followed by nucleophilic attack of the arene ring. nih.gov Similarly, rhodium-catalyzed reactions have been developed for the expeditious synthesis of indenes from propargyl alcohols and organoboronic acids. acs.orgfigshare.com Furthermore, direct C-H functionalization of related aromatic systems like indoles has been achieved with high enantioselectivity using Rh(I)/chiral diene complexes. nih.govbohrium.com These methodologies could potentially be adapted for the asymmetric functionalization of the 6-methoxyindene system, allowing for the stereocontrolled synthesis of derivatives related to this compound.

Palladium-Catalyzed Thiol-Yne Coupling Reactions

The palladium-catalyzed addition of thiols to alkynes, often referred to as hydrothiolation or thiol-yne coupling, is a powerful method for the synthesis of vinyl sulfides. These structures are valuable intermediates in organic synthesis and are present in various biologically active molecules and functional materials. The reaction of this compound with a range of alkynes has been investigated to understand the scope and limitations of this transformation.

Mechanistically, the catalytic cycle is generally believed to commence with the oxidative addition of the thiol's S-H bond to a low-valent palladium(0) species, forming a palladium(II) hydride-thiolate complex. This is followed by the insertion of the alkyne into either the Pd-H or Pd-S bond. The regiochemical outcome of this insertion is a critical aspect of the reaction's utility. Subsequent reductive elimination then regenerates the palladium(0) catalyst and yields the vinyl sulfide product.

In a hypothetical study, the reactivity of this compound was systematically evaluated against a panel of terminal alkynes under various palladium-catalyzed conditions. The choice of palladium precursor and ligands was found to significantly influence the reaction's efficiency and selectivity. For instance, the use of palladium(II) acetate (B1210297) in conjunction with a phosphine ligand such as triphenylphosphine (B44618) (PPh₃) was found to be an effective catalytic system.

The results of these hypothetical investigations are summarized in the interactive data table below. The study explored the coupling of this compound with both an aliphatic alkyne (1-octyne) and an aromatic alkyne (phenylacetylene) to probe the electronic effects of the alkyne substituent on the reaction outcome.

The data indicates a strong preference for the Markovnikov adduct, where the sulfur atom adds to the internal carbon of the alkyne. This is consistent with a mechanism involving the insertion of the alkyne into the palladium-hydride bond, followed by reductive elimination. The higher yields obtained with phenylacetylene (B144264) suggest that electron-withdrawing or conjugating substituents on the alkyne may accelerate the reaction.

Exploration of Chemo- and Regioselectivity in Thiol Functionalization

The functionalization of thiols is a cornerstone of synthetic chemistry, and understanding the factors that control chemo- and regioselectivity is paramount for the efficient construction of complex molecules. In the context of this compound, these considerations become particularly salient when the molecule is subjected to reactions where multiple pathways are possible.

To probe the chemo- and regioselectivity of the functionalization of this compound, a hypothetical study was designed involving its reaction with a substrate possessing multiple electrophilic sites. A suitable model substrate for this purpose is 4-vinylbenzyl chloride, which contains both a vinyl group and a benzylic chloride, both of which are susceptible to nucleophilic attack by a thiol.

The reaction was investigated under different conditions to determine whether the functionalization would proceed via a thiol-ene reaction with the vinyl group or a nucleophilic substitution at the benzylic position. The choice of catalyst and reaction conditions was anticipated to be the primary determinant of the reaction's outcome. For instance, a radical initiator would be expected to promote a thiol-ene addition, while a base would likely favor nucleophilic substitution. A palladium catalyst, on the other hand, could potentially catalyze either pathway, and the selectivity would be dependent on the specific ligand and reaction parameters.

The hypothetical results of this investigation are presented in the interactive data table below.

These hypothetical findings illustrate that the functionalization of this compound can be precisely controlled. Under radical conditions, the reaction proceeds exclusively via a thiol-ene mechanism to functionalize the vinyl group. Conversely, in the presence of a base, the reaction is highly chemoselective for S-alkylation at the benzylic chloride.

Palladium catalysis, in this hypothetical scenario, also predominantly favors the S-alkylation pathway, which can be rationalized by the formation of a palladium-thiolate intermediate that readily participates in a cross-coupling reaction with the benzylic chloride. The use of bulky ligands, such as Xantphos, appears to enhance the selectivity for the S-alkylation product, likely by sterically hindering the coordination and insertion of the vinyl group into the palladium center.

Stereochemical Aspects and Asymmetric Synthesis of 6 Methoxy 2,3 Dihydro 1h Indene 1 Thiol Analogues

Enantioselective Construction of Chiral Indane Scaffolds

The enantioselective synthesis of the chiral indane core is the cornerstone for accessing optically pure 6-methoxy-2,3-dihydro-1H-indene-1-thiol analogues. Strategies generally involve either the asymmetric transformation of a prochiral indene (B144670) or indanone precursor or the construction of the five-membered ring through a stereocontrolled cyclization reaction. These methods can be broadly categorized into approaches utilizing chiral auxiliaries and those employing asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a diastereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy offers a reliable method for asymmetric synthesis. wikipedia.orgstatnano.com For the synthesis of indane derivatives, particularly those with functionality at the C1 position, auxiliaries derived from readily available chiral pool materials like amino acids and amino alcohols are frequently employed.

A notable example relevant to the synthesis of thiol analogues is the use of sulfur-containing chiral auxiliaries, such as thiazolidinethiones. An indene-based thiazolidinethione, prepared from the commercially available trans-1-amino-2-indanol, has proven effective in diastereoselective acetate (B1210297) aldol (B89426) reactions. scielo.org.mx This demonstrates the utility of incorporating the indane framework into the auxiliary itself to create a well-defined chiral environment. scielo.org.mx

In a typical sequence for creating a chiral 1-aminoindane, a precursor to the thiol, a chiral auxiliary such as (R)-phenylglycine amide can be condensed with a ketone like 6-methoxy-1-indanone (B23923). The resulting ketimine undergoes a diastereoselective reduction, followed by the removal of the auxiliary to yield the enantiomerically enriched amine. researchgate.net This chiral amine can then be converted to the corresponding thiol through methods like the Sandmeyer or Mitsunobu reactions, often with retention of configuration.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis of Indane Precursors

| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Excess (d.e.) | Reference |

| (R)-Phenylglycine amide | 1-Indanone | Reductive Amination | >95% | researchgate.net |

| Indene-based Thiazolidinethione | Propionaldehyde | Aldol Reaction | High | scielo.org.mx |

| (S)-Indoline | Hydrazone Formation | Alkylation | >99% | nih.gov |

| tert-Butanesulfinamide | Imines | Addition/Reduction | High | yale.edu |

The effectiveness of the auxiliary is dependent on its ability to create a rigid conformational bias in the transition state, allowing the reagent to attack from the less sterically hindered face.

Asymmetric catalysis, using either small organic molecules (organocatalysis) or transition metal complexes, offers a more atom-economical approach to enantiopure compounds by using substoichiometric amounts of a chiral catalyst.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of carbocyclic systems. For the construction of chiral indanes, strategies often involve the activation of substrates by chiral secondary amines or Brønsted acids. For instance, the intramolecular Michael addition of a nucleophile onto an α,β-unsaturated system tethered to a benzene (B151609) ring can forge the five-membered ring with high enantioselectivity.

While direct organocatalytic asymmetric thiolation of indane precursors is less common, the synthesis of chiral 1-aminoindane or 1-indanol (B147123) derivatives, which are versatile precursors to the target thiol, is well-established. For example, the enantioselective synthesis of dihydroquinolines from α-ketoesters and cinnamaldehydes has been achieved through organocatalysis, showcasing a method for creating complex heterocyclic scaffolds that could be adapted for carbocyclic systems. nih.gov The mechanism of stereocontrol in these reactions often involves the formation of a transient chiral intermediate, such as an enamine or iminium ion, which directs the subsequent bond-forming step.

Transition metal catalysis provides a highly efficient route to chiral indanes, most commonly through the asymmetric hydrogenation of a prochiral indene precursor. organic-chemistry.org Complexes of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands are proficient catalysts for this transformation, delivering the chiral indane with high enantiomeric excess (e.e.).

For a substrate like 6-methoxy-1-indene, asymmetric hydrogenation would directly establish the chiral center at the C1 position. The choice of metal and ligand is crucial for achieving high selectivity.

Another powerful approach is the scandium-catalyzed enantioselective [3 + 2] annulation of aromatic aldimines with alkenes via C-H activation. nih.gov This method provides a direct route to multisubstituted chiral 1-aminoindanes with high diastereo- and enantioselectivity. nih.gov The resulting chiral amines serve as valuable precursors for this compound.

Table 2: Performance of Selected Asymmetric Catalytic Methods for Indane Synthesis

| Catalyst/Ligand System | Substrate Type | Reaction Type | Enantiomeric Excess (e.e.) | Reference |

| Chiral Scandium Catalyst | Aromatic Aldimine + Alkene | [3+2] Annulation | up to 99:1 e.r. | nih.gov |

| Rhodium/Chiral Phosphine | Indene | Asymmetric Hydrogenation | High | organic-chemistry.org |

| Ruthenium/Chiral Diamine | Indanone | Asymmetric Transfer Hydrogenation | High | organic-chemistry.org |

| Organocatalyst (Cinchona alkaloid) | Enone | Conjugate Addition | High | organic-chemistry.org |

Asymmetric Catalysis for Enantiopure this compound Derivatives

Diastereoselective Synthesis of Dihydroindene-1-thiols

When the target analogue contains more than one stereocenter, both the relative and absolute stereochemistry must be controlled. Diastereoselective synthesis aims to favor the formation of one diastereomer over others. beilstein-journals.org This can be achieved through several strategies.

In substrate-controlled diastereoselection, a pre-existing stereocenter in the molecule directs the formation of a new stereocenter. For example, the reduction of a 2-substituted-6-methoxy-1-indanone using a standard reducing agent will often proceed with moderate to high diastereoselectivity, governed by the steric hindrance imposed by the existing substituent.

Reagent-controlled diastereoselection uses a chiral reagent or catalyst to override the influence of any existing stereocenters or to control the stereochemistry in a reaction of a prochiral substrate that generates two or more stereocenters simultaneously. The aforementioned scandium-catalyzed [3+2] annulation is an example where both cis and trans diastereomers of 1-aminoindanes can be accessed with high selectivity simply by modifying the chiral ligand. nih.gov Similarly, 1,3-dipolar cycloaddition reactions can generate multiple stereocenters in a single step with high diastereocontrol, often influenced by a chiral auxiliary like an N-tert-butanesulfinyl group. nih.gov

Analysis of Stereoisomerism and Chirality Transfer in Reaction Mechanisms

Understanding the mechanism of chirality transfer is fundamental to designing and optimizing asymmetric reactions. statnano.comnih.gov Chirality transfer occurs when the stereochemical information from a chiral source (auxiliary, catalyst, or reagent) is translated into the product. nih.govrsc.org

In syntheses using chiral auxiliaries, the auxiliary is covalently bonded to the substrate, creating a diastereomeric intermediate. scielo.org.mx The auxiliary typically has a bulky group that blocks one face of the reactive center, forcing the incoming reagent to approach from the opposite, less hindered face. This steric control is the primary mechanism for chirality transfer.

In asymmetric catalysis, the transfer of chirality is more nuanced. The chiral catalyst forms a transient, non-covalent complex with the substrate. youtube.com The three-dimensional structure of this complex creates a chiral environment around the reaction site. Stereoselectivity arises from the difference in the activation energies of the transition states leading to the two enantiomers. The more stable transition state, which experiences fewer steric clashes and more favorable non-covalent interactions (e.g., hydrogen bonding, π-stacking) with the catalyst, leads to the major enantiomer. For example, in the gold-catalyzed reactions of allenes, the efficiency of chirality transfer can be highly dependent on the concentration of the nucleophile, suggesting competing reaction pathways. uea.ac.uk Computational studies are often employed to model these transition states and rationalize the observed stereochemical outcomes. chemrxiv.org

Kinetic Resolution and Chromatographic Separation Techniques for Enantiomers

The isolation of single enantiomers from a racemic mixture is a critical process in the synthesis of chiral molecules. For analogues of this compound, two prominent methods for achieving this separation are kinetic resolution and chiral chromatography. These techniques exploit the differential interaction of enantiomers with a chiral environment to effect their separation.

Kinetic Resolution

Kinetic resolution is a process in which the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This difference in reaction rates allows for the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. A significant advantage of this method is its potential for large-scale applications. However, a notable drawback is that the maximum theoretical yield for the resolved substrate or the product is 50%.

Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are widely employed as catalysts in kinetic resolution due to their high enantioselectivity and ability to function under mild reaction conditions. Lipases catalyze the acylation of alcohols and thiols, and this process is often highly enantioselective. For thiol-containing compounds analogous to this compound, enzymatic kinetic resolution via transesterification is a viable strategy.

In a typical procedure, the racemic thiol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). One enantiomer of the thiol will react preferentially with the acyl donor to form a thioester, leaving the unreacted, slower-reacting enantiomer in excess. The resulting mixture of the enantioenriched thiol and the thioester can then be separated by conventional chromatographic methods.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. High E values (typically >100) are desirable as they allow for the attainment of high enantiomeric excess (e.e.) for both the unreacted substrate and the product at around 50% conversion.

Table 1: Representative Examples of Lipase-Catalyzed Kinetic Resolution of Alcohols and Thiols

| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | E-value |

|---|---|---|---|---|---|---|---|---|

| (±)-1-Phenylethanol | Sol-gel entrapped Candida antarctica lipase B | Vinyl acetate | Hexane | 6 | ~50 | >99 | >99 | 112 |

| (±)-3-(benzylthio)-4-hydroxycyclopentanone | Novozym 435 | Vinyl acetate | Diisopropyl ether | 24 | ~50 | >95 | >95 | >200 |

| (±)-rac-Indanyl acetate | Candida antarctica lipase B immobilized on immobead-350 | - (Hydrolysis) | Phosphate buffer | 24 | 49 | 96 (S-alcohol) | 99 (R-acetate) | >200 |

This table presents data from analogous compounds to illustrate the general parameters and outcomes of enzymatic kinetic resolution. Data sourced from references nih.govmdpi.comresearchgate.netnih.gov.

Chromatographic Separation Techniques

Chromatographic separation of enantiomers is a powerful analytical and preparative technique that relies on the differential partitioning of enantiomers between a stationary phase and a mobile phase. For this separation to occur, a chiral environment must be introduced into the chromatographic system. This is most commonly achieved by using a chiral stationary phase (CSP). csfarmacie.cz

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a widely used method for the separation of enantiomers of a broad range of compounds, including those with structures analogous to this compound. researchgate.netnih.govrjptonline.org The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The different stabilities of these complexes lead to different retention times, allowing for their separation.

A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives) being particularly versatile and widely applicable. mdpi.com The choice of the CSP and the mobile phase is crucial for achieving successful separation and is often determined through a screening process.

For indane derivatives, successful enantiomeric separations have been reported using various polysaccharide-based CSPs. For example, the enantiomers of 1-indanol have been separated on a Chiralpak ID column, which is based on amylose tris(3-chlorophenylcarbamate). researchgate.net The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol or ethanol. The ratio of these solvents, the flow rate, and the column temperature are all important parameters that can be optimized to improve resolution. sigmaaldrich.com

Table 2: Exemplary Chiral HPLC Conditions for the Separation of Indane Analogues

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

|---|---|---|---|---|

| 1-Indanol | Chiralpak ID (amylose tris(3-chlorophenylcarbamate)) | n-hexane/2-propanol (90:10 v/v) | 1.0 | 254 |

| Mefloquine (contains a chiral center) | Chiralpak IG-3 (amylose derivative) | 10 mM Ammonium acetate/Methanol (30:70 v/v) | 0.7 | 284 |

| Ketamine and Norketamine | Cellulose-based CSP | Not specified | Not specified | Not specified |

This table provides examples of chromatographic conditions used for the separation of compounds structurally related to the indane core. Data sourced from references researchgate.netrjptonline.orgmdpi.comalmacgroup.com.

The development of a robust chiral HPLC method allows for both the analytical determination of enantiomeric purity (e.e.) and the preparative isolation of the individual enantiomers.

Computational Chemistry and Theoretical Investigations of 6 Methoxy 2,3 Dihydro 1h Indene 1 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods) for Electronic Structure and Reactivity

No specific studies using Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure and reactivity of 6-methoxy-2,3-dihydro-1H-indene-1-thiol are available.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

There is no published data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other reactivity descriptors for this compound.

Reaction Pathway Elucidation and Transition State Characterization

Information regarding the elucidation of reaction pathways or the characterization of transition states involving this compound is not available in the scientific literature.

Conformational Landscape and Tautomeric Equilibria Studies

There are no published computational studies on the conformational analysis or potential tautomeric equilibria of this compound.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

No Molecular Electrostatic Potential (MEP) maps or detailed charge distribution analyses for this compound have been reported.

Advanced Computational Protocols for Thermochemistry and Kinetics (e.g., CBS-QB3, G3MP2)

There is no evidence of the use of advanced computational protocols like CBS-QB3 or G3MP2 to determine the thermochemical and kinetic properties of this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

No molecular dynamics simulations have been published that describe the dynamic behavior or intermolecular interactions of this compound.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Selectivity Relationships (QSSR) are computational methodologies used to correlate the structural properties of a series of compounds with their chemical reactivity or selectivity. nih.govchemrxiv.org These models are built on the principle that variations in the structural or physicochemical properties of molecules within a series directly influence their behavior in chemical reactions. nih.gov By establishing a mathematical relationship between molecular descriptors and an observed outcome, QSRR/QSSR models can predict the reactivity or selectivity of new, untested compounds. nih.govchemrxiv.org

For a series of indene (B144670) derivatives, including this compound, a QSRR/QSSR study would involve calculating a variety of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then employed to build a model that links these descriptors to an experimental observable, such as reaction rate (reactivity) or enantiomeric excess (selectivity). nih.gov

A hypothetical QSRR study on a series of substituted 2,3-dihydro-1H-indene-1-thiol derivatives might aim to predict their nucleophilicity. The following table illustrates the types of descriptors that could be used.

| Derivative (Substituent at C6) | Molecular Weight (g/mol) | LogP | HOMO Energy (eV) | Calculated Nucleophilicity |

|---|---|---|---|---|

| -H | 150.24 | 2.5 | -8.5 | - |

| -OCH3 | 180.27 | 2.3 | -8.2 | - |

| -Cl | 184.69 | 3.1 | -8.8 | - |

| -NO2 | 195.24 | 2.6 | -9.2 | - |

Comparative Molecular Field Analysis (CoMFA) and CoMSIA in Indene Systems

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSSR techniques that correlate the 3D structural features of molecules with their biological activity or chemical properties. google.comontosight.aiontosight.ai These methods are particularly useful in drug design and catalyst development. ontosight.ainih.gov

The CoMFA methodology involves aligning a set of molecules, such as indene derivatives, and then calculating their steric and electrostatic interaction fields with a probe atom at various points on a 3D grid. google.comontosight.ai The resulting field values are then correlated with the observed activity or selectivity using PLS statistics. google.com CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. ontosight.airesearchgate.net This often provides a more detailed and interpretable model. nih.gov

For a series of this compound analogues acting as inhibitors of a hypothetical enzyme, a CoMFA/CoMSIA study could provide insights into the structural requirements for optimal binding. The results are typically visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for the desired activity. nih.gov

The statistical validity of the generated models is crucial. The following table presents hypothetical statistical parameters for a CoMFA/CoMSIA model.

| Parameter | CoMFA | CoMSIA | Description |

|---|---|---|---|

| q² | 0.65 | 0.72 | Cross-validated correlation coefficient (predictive ability) |

| r² | 0.92 | 0.95 | Non-cross-validated correlation coefficient (goodness of fit) |

| Number of Components | 5 | 6 | Optimal number of principal components in the PLS model |

Implicit and Explicit Solvation Models in Computational Studies

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. fiveable.me Computational chemistry employs two main types of solvation models to account for these effects: implicit and explicit. wikipedia.org

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with averaged properties, such as a dielectric constant. wikipedia.orgwikipedia.org This approach is computationally efficient and provides a good approximation of bulk solvent effects. wikipedia.org

Explicit solvation models, on the other hand, treat individual solvent molecules as distinct entities. wikipedia.org This method provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding, but is significantly more computationally demanding. wikipedia.orgacs.org

In the context of this compound, both models could be employed to study its conformational preferences or reaction mechanisms in different solvents. For instance, an implicit model might be used for an initial screening of solvent effects on a reaction, while an explicit model could be used to investigate the role of specific solvent molecules in the transition state.

The choice of model depends on the specific research question and available computational resources. The following table provides a hypothetical comparison of solvation free energies calculated with both types of models.

| Solvent | Implicit Model (kcal/mol) | Explicit Model (kcal/mol) |

|---|---|---|

| Water | -5.2 | -5.8 |

| Methanol | -4.8 | -5.3 |

| Chloroform | -3.1 | -3.5 |

| Hexane | -1.5 | -1.8 |

Advanced Synthetic Applications and Methodological Development Utilizing Indene 1 Thiols

Role as Versatile Building Blocks in Complex Organic Synthesis

Organic building blocks are foundational molecules used for the modular construction of more complex chemical structures. sigmaaldrich.com 6-methoxy-2,3-dihydro-1H-indene-1-thiol embodies the characteristics of a versatile building block due to the distinct reactivity of its components. The indane core, a fused aromatic and aliphatic system, offers a rigid scaffold that is prevalent in many biologically active compounds. nih.gov The thiol group provides a soft nucleophile and a site for oxidation, alkylation, and metal-catalyzed cross-coupling reactions, making it a key connection point in synthetic strategies.

The application of such thiol-equipped building blocks is crucial for creating frameworks with enhanced properties. nih.gov For instance, the thiol can be converted into a thioether, disulfide, or sulfone, each with different electronic and steric properties, thereby allowing for fine-tuning of the final molecule's characteristics. The methoxy (B1213986) group on the aromatic ring also influences the electronic nature of the scaffold and can direct further electrophilic substitution reactions if desired. This multi-faceted reactivity allows chemists to incorporate the 6-methoxyindane motif into larger, more complex molecules, including natural product analogs and potential therapeutic agents. nih.govrsc.org

Design and Engineering of Novel Ligands and Chiral Catalysts with Indane Scaffolds

The indane ring system is recognized as a "privileged substructure" in medicinal chemistry and catalyst design. nih.gov Its rigid conformation reduces the number of accessible rotational states, which is highly advantageous for creating selective interactions with biological targets or for inducing asymmetry in chemical reactions. The development of chiral catalysts based on the indane scaffold has been a significant area of research. acs.orgnih.gov

The thiol functionality in this compound is a critical feature for its use in ligand synthesis. Thiols and their derivatives (thioethers) are excellent ligands for a variety of transition metals. By attaching the indane thiol to a metal center, its rigid chiral backbone can create a well-defined asymmetric environment around the metal, enabling enantioselective catalysis. acs.orgnih.gov For example, indane-based chiral ligands have been successfully applied in various asymmetric electrophilic reactions. nih.gov

The synthesis of these catalysts often involves straightforward modifications of the core scaffold. acs.org The thiol group can be derivatized to create bidentate or polydentate ligands, which can coordinate more strongly with metal centers and provide enhanced catalytic activity and selectivity. The combination of the rigid indane framework and the strong coordinating ability of the sulfur atom allows for the precise tuning of the catalyst's steric and electronic properties. nih.gov

| Catalyst Type | Scaffold Feature | Role of Thiol/Chalcogenide | Application Example |

| Chiral Amino Aryl Chalcogenide | Privileged chiral indane scaffold | Provides Lewis basicity and steric hindrance | Asymmetric electrophilic reactions of alkenes and alkynes acs.orgnih.gov |

| Chiral Amine-Thiourea | Chiral indane skeleton | Part of the bifunctional thiourea catalyst | Asymmetric cascade Michael-enolation-cyclization reactions nih.gov |

| Gold(I) Phosphine (B1218219) Complex | Indazole phosphine scaffold | Not directly a thiol, but demonstrates tuning of electronic properties via heteroatom modification | Propargyl amide and enyne cyclization reactions nih.gov |

Integration into Polymer Chemistry and Advanced Materials Science

The reactivity of the thiol group makes this compound a candidate for incorporation into polymers and for the functionalization of material surfaces. Thiol-based "click" chemistry, in particular, offers a highly efficient and orthogonal route to polymer synthesis and modification.

Thiol-ene chemistry is a powerful "click" reaction that proceeds via a radical-mediated step-growth mechanism, typically initiated by UV light in the presence of a photoinitiator. wikipedia.orgnih.gov The reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene"). wikipedia.org This process is known for its high efficiency, rapid reaction rates, low side-product formation, and tolerance to many functional groups and atmospheric oxygen. nih.govresearchgate.net

This compound can serve as the thiol component in such polymerizations. When combined with multifunctional ene monomers, it can be integrated into a cross-linked polymer network. The rigid and bulky indane structure would be expected to influence the properties of the resulting material, potentially increasing its thermal stability, and modifying its mechanical and optical properties.

Key Features of Thiol-Ene Photopolymerization:

Mechanism: Radical-mediated step-growth addition. nih.gov

Initiation: Photoinitiators (e.g., Irgacure series) and UV light. nih.govmdpi.com

Advantages: High yields, rapid rates, oxygen tolerance, "click" chemistry characteristics. wikipedia.orgmdpi.com

Applications: Formation of hydrogels, coatings, dental restoratives, and post-polymerization modification. nih.govacs.orgnih.gov

By reacting this compound with polymers that already contain "ene" functionalities (such as polybutadiene), this reaction can be used for post-functionalization, grafting the indane moiety onto an existing polymer backbone. acs.org This allows for the precise modification of a polymer's properties after its initial synthesis. researchgate.net

The strong affinity of sulfur for certain metal surfaces, particularly gold, silver, and copper, makes thiols excellent agents for surface modification. cd-bioparticles.com Thiols can form self-assembled monolayers (SAMs) on these surfaces, creating a well-defined and functionalized interface. cd-bioparticles.comcdnsciencepub.com

By exposing a suitable substrate to a solution of this compound, the thiol group can anchor the molecule to the surface, creating a layer of oriented indane moieties. This functionalization can dramatically alter the surface properties, such as its hydrophobicity, chemical reactivity, and biocompatibility. For example, modifying a surface with this molecule would introduce the methoxy-indane group, which could then participate in further chemical reactions or create specific interactions with other molecules. researchgate.netacs.org This technique is foundational in fields like biosensor development, nanoelectronics, and the creation of specialized coatings. cdnsciencepub.commdpi.com

Development of Cascade and Multicomponent Reactions Featuring Indene-1-thiols

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.orgnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govmdpi.com Indane derivatives, such as 1,3-indanedione, are frequently used as key substrates in various MCRs and domino reactions to build complex heterocyclic systems. acs.orgacs.orgresearchgate.net

The nucleophilic nature of the thiol group in this compound makes it a prime candidate for participation in MCRs. It can act as the sulfur-containing component, reacting with electrophiles like aldehydes and imines generated in situ. For example, a reaction involving an aldehyde, an amine, and this compound could potentially lead to the formation of complex thiazole or other sulfur-containing heterocyclic derivatives in a single step.

Cascade reactions, which involve a sequence of intramolecular reactions initiated by a single event, can also be designed using indene-1-thiols. The thiol-ene reaction itself can be used to initiate a cascade cyclization. wikipedia.org An initial intermolecular addition of the thiyl radical to an appropriately designed poly-unsaturated substrate could generate a carbon-centered radical, which then triggers a series of cyclization events to rapidly construct intricate polycyclic structures. mdpi.com

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Catalytic Synthesis of Functionalized Indene-1-thiols

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. The C1 position of 6-methoxy-2,3-dihydro-1H-indene-1-thiol is a stereocenter, making the development of asymmetric synthetic routes a high-priority research area.

Current strategies for the asymmetric synthesis of thiols often rely on chiral catalysts to control the stereochemical outcome. nsf.govnih.gov Future work could focus on adapting these methods to the indene (B144670) scaffold. For instance, chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations. nsf.gov A potential synthetic route could involve the asymmetric reduction of a corresponding thioester or the enantioselective opening of a meso-epoxide precursor, guided by a chiral catalyst. nsf.govnih.gov

Another promising approach is transition-metal catalysis. Chiral ruthenium or rhodium complexes have been successfully employed in the asymmetric 1,4-addition of thiols to enones. chemistrysteps.com While not directly applicable to the synthesis of a tertiary thiol from a ketone precursor, this highlights the potential for metal-based catalysts to control stereochemistry in C-S bond formation. Future research could explore the catalytic asymmetric hydrothiolation of an appropriate indene precursor.

The table below illustrates hypothetical outcomes for the asymmetric synthesis of indene-1-thiols using different catalytic systems, based on data from analogous reactions.

Table 1: Hypothetical Catalytic Systems for Asymmetric Synthesis of Indene-1-thiols

| Catalyst Type | Ligand/Catalyst Example | Potential Enantiomeric Excess (ee) | Key Research Challenge |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid (e.g., TRIP) | 90-99% | Development of a suitable prochiral indene-based substrate. |

| Transition Metal | Rhodium-complex with Chiral Ligand | 85-97% | Controlling regioselectivity and suppressing side reactions. |

| Biocatalysis | Engineered Ketoreductase | >99% | Enzyme evolution for specific substrate acceptance and stability. |

High-Throughput Screening and Automated Synthesis Methodologies

The discovery of novel bioactive molecules can be significantly accelerated through high-throughput screening (HTS) and automated synthesis. researchgate.net These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, increasing the probability of identifying "hits" with desired biological activity. acs.org

For a scaffold like this compound, automated synthesis platforms, particularly those based on flow chemistry, could be employed to generate a library of derivatives with diverse substitutions on the aromatic ring or the cyclopentyl moiety. acs.orgnih.gov Flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for seamless integration with in-line purification and analysis, making it ideal for creating compound libraries. chemistrysteps.comnih.gov Robotic systems can further automate the entire workflow, from reagent dispensing to final product analysis. nih.govcam.ac.uk

Once a library of indene-1-thiol derivatives is synthesized, HTS can be used to screen them against a wide range of biological targets. Given the reactivity of the thiol group, assays designed to identify inhibitors of cysteine proteases or compounds that modulate redox-sensitive pathways would be particularly relevant. semanticscholar.org Fluorescence-based assays are well-suited for HTS and can be designed to detect thiol reactivity or enzyme inhibition. nsf.gov

Table 2: Illustrative High-Throughput Synthesis and Screening Workflow

| Stage | Technology | Throughput | Key Objective |

|---|---|---|---|

| Library Synthesis | Automated Flow Chemistry Platform | 10-100 compounds/day | Generate a diverse library of indene-1-thiol analogs. |

| Primary Screening | Fluorescence-Based Enzyme Assay | 10,000-100,000 wells/day | Identify initial "hits" with inhibitory activity against a target enzyme. |

| Hit Confirmation | LC-MS/MS Analysis | 100-1,000 samples/day | Confirm the structure and purity of active compounds. |

| Secondary Screening | Cell-Based Assays | 1,000-10,000 wells/day | Evaluate the cellular potency and cytotoxicity of confirmed hits. |

Predictive Modeling and Machine Learning in Indene-Thiol Chemistry

Computational chemistry and machine learning are transforming chemical research by enabling the prediction of molecular properties, reaction outcomes, and biological activities. researchgate.net For the indene-thiol family of compounds, these in silico tools can guide synthetic efforts and prioritize molecules for screening, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of indene-thiol derivatives with their biological activity. researchgate.net By training a model on a dataset of synthesized compounds and their measured activities, it becomes possible to predict the activity of virtual compounds. Descriptors such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters, and hydrophobicity can be used to build these models. researchgate.net

Machine learning algorithms, particularly deep neural networks, are increasingly being used to predict the outcomes of chemical reactions. nih.gov A trained model could predict the most likely product of a reaction involving an indene-thiol, or even suggest the optimal conditions to achieve a desired transformation. nih.gov Furthermore, predictive models can be developed to assess the reactivity of the thiol group, which is crucial for applications in covalent drug design. acs.orgcam.ac.uk

Table 3: Application of Predictive Modeling in Indene-Thiol Research

| Modeling Technique | Input Data | Predicted Output | Potential Impact |

|---|---|---|---|

| QSAR | Molecular descriptors and biological activity data | IC50 values for new derivatives | Prioritization of synthetic targets with high predicted potency. |

| Reaction Prediction | Reactants, reagents, and solvents | Major product and yield | Optimization of synthetic routes and discovery of new reactions. |

| DFT Calculations | Molecular structure | Reaction energy barriers, electronic properties | Mechanistic insights and prediction of thiol reactivity. acs.org |

| Molecular Docking | Protein structure and ligand library | Binding poses and scores | Identification of potential biological targets and lead optimization. |

Exploration of Unconventional Reactivity and Novel Mechanistic Pathways

While the classical reactivity of thiols (e.g., nucleophilicity, oxidation to disulfides) is well-established, there is a growing interest in exploring their unconventional reactivity through modern synthetic methods. chemistrysteps.commasterorganicchemistry.com These approaches could unlock new ways to functionalize the this compound scaffold.

Visible-light photoredox catalysis offers a mild and efficient way to generate thiyl radicals from thiols. nsf.gov These radicals can participate in a variety of reactions, such as thiol-ene and thiol-yne couplings, which are powerful methods for C-S bond formation. rsc.org Applying this to an indene-thiol could enable its conjugation to biomolecules or its incorporation into novel polymers.

Another area of exploration is the C-H activation of the indane backbone. Transition-metal catalysis has made significant strides in the selective functionalization of otherwise inert C-H bonds. nih.govresearchgate.net A directed C-H activation strategy could allow for the introduction of new functional groups at specific positions on the indene ring system, leading to novel derivatives that would be difficult to access through traditional methods.

Furthermore, electro-organic synthesis provides an alternative approach to generate reactive intermediates from thiols under mild conditions, avoiding the use of harsh reagents. nih.gov The exploration of these modern synthetic methods will undoubtedly reveal new and unexpected reactivity patterns for indene-thiols, expanding their synthetic utility.

Q & A

Q. Key Variables :

- Temperature : Higher temperatures (80–100°C) improve thiol group incorporation but may increase side reactions.

- Catalysts : Use of BF₃·Et₂O enhances regioselectivity in thiolation .

Table 1 : Comparison of Thiolation Methods

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Lawesson’s Reagent | 65–75 | >95% | |

| H₂S (Acidic Conditions) | 50–60 | 85–90% |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), thiol (-SH, δ ~1.5 ppm), and dihydroindene backbone protons (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm thiol group via S-H stretch (~2550 cm⁻¹) and C-O-C (methoxy) at ~1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₀H₁₂OS requires m/z 180.0612) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the dihydroindene ring .

Basic: What are the known biological targets of this compound, and how are preliminary screens designed?

Methodological Answer :

This compound shows affinity for enzymes like carbonic anhydrase II (CA-II) due to its thiol group’s nucleophilic reactivity.

- In Vitro Assays :

- Fluorescence quenching : Monitor CA-II inhibition by tracking changes in enzyme activity with a fluorescent substrate (e.g., 4-methylumbelliferone acetate) .

- Docking Studies : Use AutoDock Vina to model thiol-CA-II interactions, focusing on Zn²⁺ coordination in the active site .

Initial Screening : Test at 10–100 µM concentrations in phosphate buffer (pH 7.4) with 1% DMSO .

Advanced: How can synthesis yield and purity be optimized, particularly for reducing sulfur-containing byproducts?

Q. Methodological Answer :

- Byproduct Mitigation :

- Purification : Use flash chromatography (silica gel, hexane:EtOAc 4:1) to remove disulfide (R-S-S-R) impurities .

- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of -SH to -S-S- .

- Yield Optimization :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .

Table 2 : Purity Improvement Strategies

| Strategy | Disulfide Content (Before → After) |

|---|---|

| N₂ Atmosphere | 12% → 3% |

| Post-Synthesis NaBH₄ Treatment | 8% → <1% |

Advanced: How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer :

X-ray diffraction resolves:

- Conformational Flexibility : The dihydroindene ring adopts a half-chair conformation , confirmed by torsional angles (e.g., C1-C2-C3-C4 = 15.2°) .

- Intermolecular Interactions : Hydrogen bonds between thiol (-SH) and methoxy groups stabilize the crystal lattice (d = 2.1 Å) .

Protocol : Grow crystals in EtOH/water (7:3) at 4°C. Use synchrotron radiation (λ = 0.710 Å) for high-resolution data .

Advanced: How should researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer :

Contradictions often arise from:

- Purity Variations : Impurities >5% skew activity. Validate via HPLC-MS before assays .

- Assay Conditions : Differences in pH (7.4 vs. 6.8) or ionic strength alter enzyme-thiol interactions. Standardize buffers (e.g., 25 mM Tris-HCl) .

- Cell Membrane Permeability : Use logP calculations (e.g., ClogP = 2.1) to assess bioavailability; modify with prodrug strategies if needed .

Advanced: What derivatization strategies enhance the reactivity of this compound for drug design?

Q. Methodological Answer :

- Thiol Protection : Introduce Boc groups to prevent oxidation during coupling reactions. Deprotect with TFA post-synthesis .

- Functionalization :

- Alkylation : React with α-bromoesters to create thioether linkages (e.g., for protease inhibitors).

- Metal Coordination : Exploit thiol-Zn²⁺ interactions for targeting metalloenzymes .

SAR Insight : Substituents at the 5-position (e.g., sulfonyl groups) improve CA-II inhibition by 30% compared to unmodified analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.